molecular formula C7H14O3 B084680 2-(2-(Allyloxy)ethoxy)ethanol CAS No. 15075-50-0

2-(2-(Allyloxy)ethoxy)ethanol

Cat. No.: B084680
CAS No.: 15075-50-0
M. Wt: 146.18 g/mol
InChI Key: DIOZVWSHACHNRT-UHFFFAOYSA-N
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Description

2-(2-(Allyloxy)ethoxy)ethanol is a useful research compound. Its molecular formula is C7H14O3 and its molecular weight is 146.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 83148. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(2-prop-2-enoxyethoxy)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O3/c1-2-4-9-6-7-10-5-3-8/h2,8H,1,3-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIOZVWSHACHNRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90164605
Record name 2-(2-(Allyloxy)ethoxy)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90164605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15075-50-0
Record name Diethylene glycol monoallyl ether
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15075-50-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 2-(2-(Allyloxy)ethoxy)ethanol
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Record name 15075-50-0
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83148
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Record name 2-(2-(Allyloxy)ethoxy)ethanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[2-(allyloxy)ethoxy]ethanol
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Synthesis routes and methods I

Procedure details

Diethylene glycol monoallyl ether was prepared by reacting allyl bromide with excess diethylene glycol in THF-NaH (tetrahydrofuran-sodium hydride). The product was obtained in 82% yield after distillation. b.p.=96-99° C./7 mmHg.
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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THF NaH
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solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a stirred solution of ester (8) (9.77 g, 55.1 mmol, 1.0 equiv.) in THF (100 mL) was carefully added one portion of LAH (95%, 1.10 g, 27.5 mmol, 0.5 equiv.) at 0° C. After 30 min, another portion of LAH was carefully added and the reaction was stirred for an additional 30 min. The reaction was then carefully quenched with a Na2SO4-saturated aqueous solution. The resulting white aluminum salts were then filtered off over a short plug of Celite (EtOAc washings) and the filtrate was evaporated under reduced pressure. Purification was achieved by Kugelrohr distillation under reduced pressure and provided 7.99 g (99%) of alcohol (9) as a colorless oil; bp>200° C. (water tap vacuum). Spectroscopic data were consistent with those reported in the literature.26 1H NMR (400 MHz, CDCl3) δ 5.92 (m, 1H), 5.28 (m, 1H), 5.19 (m, 1H), 4.04 (m, 2H), 3.73 (m, 2H), 3.68 (m, 2H), 3.62 (m, 4H), 2.36 (brs, 1H).
Name
ester
Quantity
9.77 g
Type
reactant
Reaction Step One
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Quantity
1.1 g
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reactant
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100 mL
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solvent
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0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
99%

Synthesis routes and methods III

Procedure details

To a stirred solution of ester (8) (9.77 g, 55.1 mmol, 1.0 equiv.) in THF (100 mL) was carefully added one portion of LAH (95%, 1.10 g, 27.5 mmol, 0.5 equiv.) at 0° C. After 30 min, another portion of LAH was carefully added and the reaction was stirred for an additional 30 min. The reaction was then carefully quenched with a Na2SO4-saturated aqueous solution. The resulting white aluminum salts were then filtered off over a short plug of Celite (EtOAc washings) and the filtrate was evaporated under reduced pressure. Purification was achieved by Kugelrohr distillation under reduced pressure and provided 7.99 g (99%) of alcohol (9) as a colorless oil; bp>200° C. (water tap vacuum). Spectroscopic data were consistent with those reported in the literature.26 1H NMR (400 MHz, CDCl3) δ 5.92 (m, 1H), 5.28 (m, 1H), 5.19 (m, 1H), 4.04 (m, 2H), 3.73 (m, 2H), 3.68 (m, 2H), 3.62 (m, 4H), 2.36 (brs, 1H).
Name
ester
Quantity
9.77 g
Type
reactant
Reaction Step One
Name
Quantity
1.1 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
99%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the main applications of diethylene glycol monoallyl ether in material science?

A1: Diethylene glycol monoallyl ether finds use in material science primarily as a monomer in polymerization reactions. For instance, it serves as a building block for synthesizing silicone-based copolymeric surfactants and polyurethane surfactants . These surfactants find applications in emulsion polymerization, enabling the creation of stable emulsions of polymers like polyvinyl acetate, polystyrene, and polybutyl acrylate.

Q2: How does the structure of diethylene glycol monoallyl ether influence its use as a monomer?

A2: The structure of diethylene glycol monoallyl ether features both hydrophilic (ether and hydroxyl groups) and hydrophobic (allyl group) components. This amphiphilic nature makes it ideal for surfactant synthesis. The hydrophilic portion interacts with water, while the hydrophobic portion interacts with less polar substances, facilitating the formation and stabilization of emulsions. Furthermore, the reactive allyl group allows for polymerization, enabling its incorporation into polymer chains.

Q3: Are there specific challenges in synthesizing diethylene glycol monoallyl ether?

A3: Yes, achieving a high yield and purity of diethylene glycol monoallyl ether during synthesis can be challenging. Research highlights the importance of optimizing reaction conditions, including the ratio of reactants, reaction time, temperature, and catalyst dosage . Using a phase transfer catalyst like tetrabutylammonium chloride in the Williamson ether synthesis method has been shown to significantly improve yield and purity .

Q4: What are the analytical techniques used to characterize diethylene glycol monoallyl ether?

A4: Common analytical techniques used to characterize diethylene glycol monoallyl ether include infrared spectroscopy (IR) and proton nuclear magnetic resonance spectroscopy (1H NMR) . IR spectroscopy helps identify functional groups present in the molecule, while 1H NMR provides information about the hydrogen atom environments, confirming the structure and purity of the synthesized compound.

Q5: What is the significance of "allyldiglycol carbonate" in ophthalmology?

A5: Allyldiglycol carbonate, also known as CR-39, is a material used in the production of ophthalmic lenses . This material exhibits excellent optical clarity and is lightweight, making it suitable for eyeglasses. Notably, CR-39 is used in both photochromic and non-photochromic lenses, offering options for various light conditions.

Q6: Is there any research on the impact of laser irradiation on allyldiglycol carbonate?

A6: Yes, research has explored the effects of ArF excimer laser irradiation on allyldiglycol carbonate (CR-39) polymer . This research likely investigates the material's response to laser processing, which could be relevant for applications such as laser cutting, engraving, or modifying the surface properties of CR-39 lenses.

Q7: How is diethylene glycol monoallyl ether used in the development of radiation dosimetry badges?

A7: While not directly used in the active component, diethylene glycol monoallyl ether is a key precursor to poly-allyldiglycol carbonate (PADC), commercially known as CR-39. This polymer forms the basis of neutron dosimetry badges like the WNP badge . CR-39's sensitivity to neutron radiation makes it suitable for detecting and measuring neutron doses, which is crucial in radiation safety and monitoring.

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